N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS2/c19-15-6-2-1-5-14(15)17-21-18-23(22-17)12(11-26-18)7-8-20-16(24)10-13-4-3-9-25-13/h1-6,9,11H,7-8,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJAALZWXJHKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the class of thiazolotriazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H21FN4O4S, with a molecular weight of 456.5 g/mol. Its structure features a thiazolo[3,2-b][1,2,4]triazole core which is known for its pharmacological relevance.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
| InChI Key | CNZXBRUFBUHLFT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to form hydrogen bonds and engage in π-stacking interactions with these targets, modulating their activity. This modulation can lead to various pharmacological effects including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have demonstrated that thiazolotriazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this class have shown potent inhibitory effects against various cancer cell lines:
- HEPG-2 Cells : Compounds similar to this compound have been reported to exhibit IC50 values comparable to standard chemotherapeutics like ketoconazole against liver cancer cells (IC50 ≥ 1.0 × 10⁵ µg/mL) .
Antimicrobial Activity
Thiazolotriazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of both bacterial and fungal strains. Notably:
- Antibacterial Efficacy : Several derivatives demonstrated significant antibacterial activity against human pathogenic bacteria. For example, one derivative showed efficacy against all tested bacterial strains .
Anti-inflammatory Effects
Compounds from the thiazolotriazole series have been linked to anti-inflammatory mechanisms through the inhibition of cyclooxygenase (COX) enzymes. These compounds can alleviate pain and inflammation by blocking the conversion of arachidonic acid into prostaglandins .
Case Studies and Research Findings
- Study on Anticancer Properties : A study evaluated the anticancer potential of various thiazolotriazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values in the low micromolar range .
- Antimicrobial Screening : Another research highlighted the synthesis of thiazolotriazole derivatives followed by their evaluation against Mycobacterium tuberculosis. Some compounds showed promising results in inhibiting bacterial growth compared to existing antibiotics .
Comparison with Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole vs. Benzothiazole Derivatives
The compound’s thiazolo[3,2-b][1,2,4]triazole core differentiates it from benzothiazole-based analogs (e.g., N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives, ). For instance, benzothiazole derivatives with methoxy or trifluoromethyl substituents () exhibit varied bioactivities, but their simpler cores may limit conformational stability .
Thiazolo[3,2-b][1,2,4]triazole vs. Simple Thiazole Derivatives
The absence of the triazole moiety may decrease hydrogen-bonding capacity, as seen in the crystal structure of the thiazole derivative .
Substituent Analysis
Acetamide Modifications
The thiophen-2-yl acetamide group in the target compound contrasts with cyclopentylthio (), methoxyphenyl (), and hydrazide derivatives (). Methoxy groups in ’s compounds may enhance solubility but reduce metabolic stability due to demethylation risks .
Fluorophenyl vs. Other Aromatic Substituents
The 2-fluorophenyl group in the target compound provides moderate electronegativity and steric hindrance compared to trifluoromethyl () or unsubstituted phenyl groups. Fluorine’s inductive effects can enhance binding to hydrophobic pockets while avoiding the excessive hydrophobicity of trifluoromethyl .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
